

Application Notes and Protocols for Lamivudine Quantification Using Mass Spectrometry

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Compound of Interest

Compound Name: *Lamivudine-13C,15N2,d2*

Cat. No.: *B12375175*

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of Lamivudine in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections offer a comparative overview of different methodologies, comprehensive experimental protocols, and quantitative performance data to guide researchers in selecting and implementing the most suitable method for their specific needs.

Comparative Quantitative Data

The following table summarizes the quantitative performance of various LC-MS/MS methods for Lamivudine quantification, providing a clear comparison of their key validation parameters.

Method Reference	Sample Preparation	Biological Matrix	Linearity Range (ng/mL)	LLOQ (ng/mL)	Internal Standard	Chromatographic Column
Method 1[1]	Solid-Phase Extraction (SPE)	Human Plasma	25 - 4000	25	Abacavir	Chromolith ROD speed C18
Method 2[2][3]	Solid-Phase Extraction (SPE)	Human Plasma	25.024 - 3997.174	25.024	Lamivudine 13C 15N2	Hypurity C18
Method 3[3]	Solid-Phase Extraction (SPE)	Human Plasma	1 - 3000	1	Lamivudine -13C,15N2	Phenomenex Synergi Hydro-RP
Method 4[4]	Protein Precipitation	Human Plasma	Not Specified	Not Specified	Abacavir	Not Specified
Method 5[5]	Protein Precipitation	Human Plasma	2.5 - 1000	2.5	Etravirine	Agilent Zorbax XDB C18
Method 6[6]	Protein Precipitation	Rat, NHP, Human Plasma	Not Specified	0.3 - 2.6	Not Specified	Not Specified
Method 7[7]	Ultrafiltration	Human Seminal Plasma	Not Specified	Not Specified	Isotopically labeled Lamivudine	Not Specified
Method 8[8]	Protein Precipitation/Liquid-Liquid Extraction	Dried Blood Spots	100-25000 fmol/sample	100 fmol/sample	13C5-TFVdp	Thermo Biobasic AX

Application Note 1: Quantification of Lamivudine in Human Plasma by LC-MS/MS using Solid-Phase Extraction

This application note describes a robust and sensitive method for the quantification of Lamivudine in human plasma using solid-phase extraction (SPE) for sample clean-up, followed by LC-MS/MS analysis. This method is suitable for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Protocol

1. Materials and Reagents:

- Lamivudine reference standard
- Abacavir (Internal Standard)
- Formic acid (0.1% in water)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Water (HPLC grade)
- Human plasma (K2EDTA)
- Oasis HLB SPE cartridges

2. Instrumentation:

- Liquid Chromatograph (LC) system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Chromatographic Column: Chromolith ROD speed C18

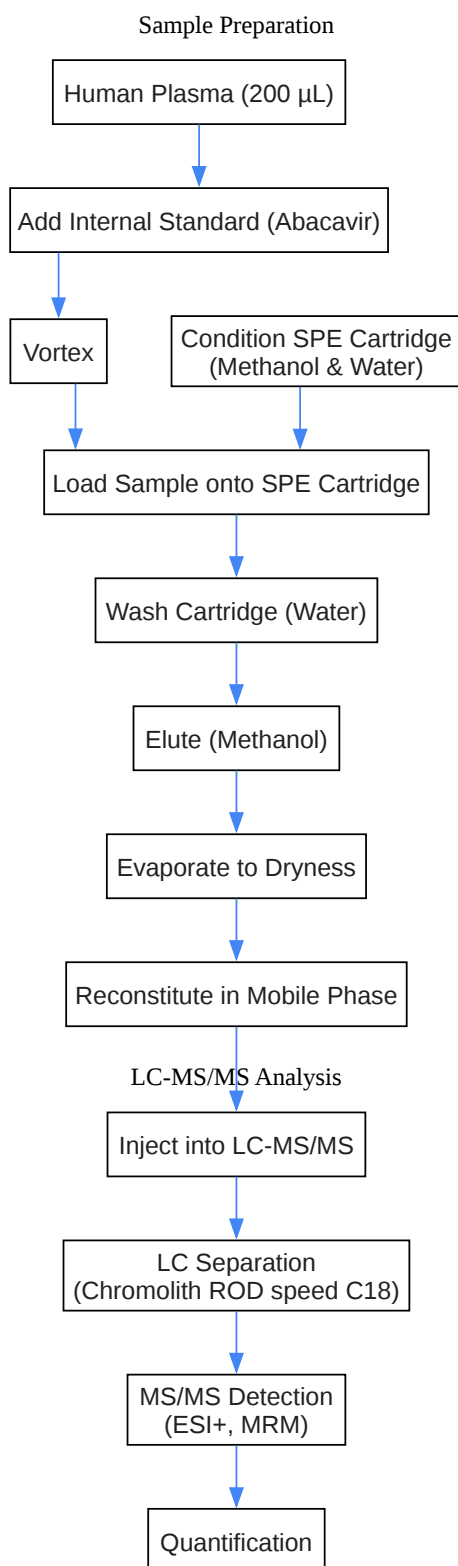
3. Sample Preparation (Solid-Phase Extraction):

- Condition the Oasis HLB SPE cartridge with 1 mL of methanol followed by 1 mL of water.
- To 200 µL of human plasma, add 25 µL of Abacavir internal standard solution (1 µg/mL).
- Vortex the mixture for 30 seconds.
- Load the plasma mixture onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of water.
- Elute the analytes with 1 mL of methanol.
- Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
- Reconstitute the residue in 200 µL of the mobile phase.
- Inject 10 µL into the LC-MS/MS system.

4. LC-MS/MS Conditions:

- Mobile Phase: A mixture of 0.1% formic acid in water and acetonitrile (90:10 v/v).[\[1\]](#)
- Flow Rate: 1 mL/min.[\[1\]](#)
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
 - Lamivudine: Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)
 - Abacavir (IS): Precursor ion > Product ion (specific m/z values to be optimized based on instrumentation)

Workflow Diagram



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Caption: Solid-Phase Extraction Workflow for Lamivudine Quantification.

Application Note 2: High-Throughput Quantification of Lamivudine in Human Plasma by LC-MS/MS using Protein Precipitation

This application note details a rapid and high-throughput method for Lamivudine quantification in human plasma. The protocol utilizes a simple protein precipitation step, making it suitable for screening large numbers of samples in a drug development setting.

Experimental Protocol

1. Materials and Reagents:

- Lamivudine reference standard
- Etravirine (Internal Standard)
- Acetonitrile (HPLC grade)
- Methanol (HPLC grade)
- Ammonium formate
- Formic acid
- Water (HPLC grade)
- Human plasma (K2EDTA)

2. Instrumentation:

- UPLC system
- Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source
- Chromatographic Column: Agilent Zorbax XDB C18 (2.1 x 50 mm, 3.5 μ m)

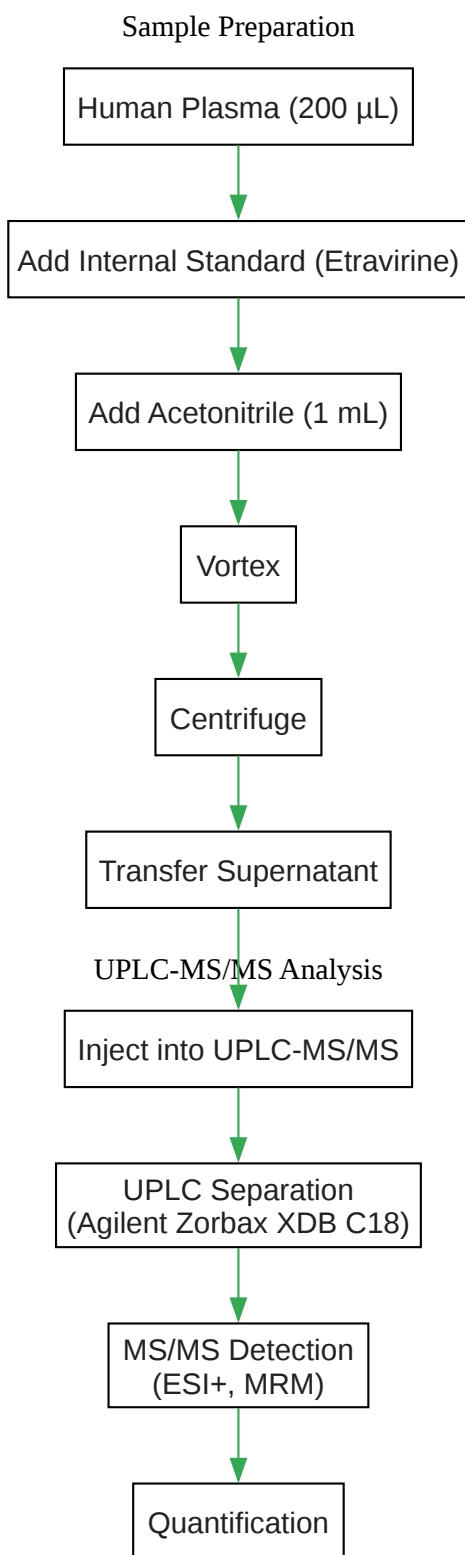
3. Sample Preparation (Protein Precipitation):[\[5\]](#)

- To 200 μ L of human plasma in a polypropylene tube, add 50 μ L of Etravirine internal standard solution (1 μ g/mL).[5]
- Add 1 mL of acetonitrile to precipitate the plasma proteins.[5]
- Vortex the mixture thoroughly for 1 minute.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Transfer 800 μ L of the supernatant to a clean vial.[5]
- Inject 5 μ L into the UPLC-MS/MS system.

4. UPLC-MS/MS Conditions:[5]

- Mobile Phase: An isocratic mixture of acetonitrile and 5 mM ammonium formate with 0.1% formic acid (80:20, v/v).[5]
- Flow Rate: 0.120 mL/min.[5]
- Ionization Mode: Electrospray Ionization (ESI), Positive.
- MRM Transitions:
 - Lamivudine: m/z 231.08 > 112.00.[5]
 - Etravirine (IS): m/z 437.36 > 164.97.[5]

Workflow Diagram



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Caption: Protein Precipitation Workflow for Lamivudine Quantification.

Versatility in Biological Matrices

While human plasma is the most common matrix for Lamivudine quantification, LC-MS/MS methods have been successfully developed for other biological fluids. For instance, a method utilizing ultrafiltration has been validated for the analysis of Lamivudine in human seminal plasma, which is crucial for understanding drug penetration into viral reservoirs.[7] Furthermore, methods for quantifying Lamivudine and its metabolites in dried blood spots (DBS) have been established, offering a less invasive sampling technique that is advantageous in resource-limited settings.[8] The analysis of hair has also been explored, providing a longer window of detection for assessing long-term adherence to therapy. These examples highlight the adaptability of mass spectrometry for Lamivudine analysis across a range of biological samples, catering to diverse research and clinical questions.

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